2-Phenyl-3-butyn-2-ol
CAS No.: 127-66-2
Cat. No.: VC21016686
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127-66-2 |
---|---|
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 2-phenylbut-3-yn-2-ol |
Standard InChI | InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 |
Standard InChI Key | KSLSOBUAIFEGLT-UHFFFAOYSA-N |
SMILES | CC(C#C)(C1=CC=CC=C1)O |
Canonical SMILES | CC(C#C)(C1=CC=CC=C1)O |
Boiling Point | 217.5 °C |
Melting Point | 52.3 °C |
Introduction
Chemical Identity and Structure
2-Phenyl-3-butyn-2-ol, with the molecular formula C10H10O, is an organic compound featuring a phenyl group attached to a carbon bearing both a hydroxyl group and a methyl group, with an alkyne group completing the structure. It is also known by several synonyms including methylphenylethynylcarbinol, 3-hydroxy-3-phenyl-1-butyne, and alpha-ethynyl-alpha-methylbenzyl alcohol .
Chemical Identifiers
The compound is uniquely identified through various systematic classification systems as detailed in the table below:
Identifier Type | Value |
---|---|
CAS Number | 127-66-2 |
Molecular Formula | C10H10O |
Molecular Weight | 146.189 g/mol |
IUPAC Name | 2-phenylbut-3-yn-2-ol |
InChI Key | KSLSOBUAIFEGLT-UHFFFAOYSA-N |
MDL Number | MFCD00004454 |
PubChem CID | 92098 |
The SMILES notation for this compound is CC(C#C)(C1=CC=CC=C1)O, representing its structural arrangement in a format compatible with computational chemistry applications .
Physical and Chemical Properties
2-Phenyl-3-butyn-2-ol exhibits specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.
Physical Properties
The compound appears as a crystalline solid at room temperature with defined physical parameters:
Property | Value |
---|---|
Physical State | Crystalline solid |
Melting Point | 49°C to 53°C |
Boiling Point | 92°C to 93°C (at 10 mmHg) |
Density | 1.031 |
Flash Point | 96°C (205°F) |
These properties influence its handling requirements, storage conditions, and processing methods in laboratory and industrial settings .
Chemical Reactivity
The compound's reactivity is primarily determined by two key functional groups:
-
The terminal alkyne (C≡C-H) group, which can participate in addition reactions, coupling reactions, and metal coordination
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The tertiary alcohol (-OH) group, which can undergo substitution, elimination, and oxidation reactions
This dual functionality makes 2-phenyl-3-butyn-2-ol particularly useful as a building block in organic synthesis, allowing for selective transformations at either reactive site .
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Acute Oral Toxicity | Category 4 |
Hazard Statement | H302 - Harmful if swallowed |
This classification necessitates specific safety measures during handling and storage .
Synthesis and Preparation Methods
2-Phenyl-3-butyn-2-ol can be synthesized through various chemical routes, with several established methods in both laboratory and industrial settings.
Laboratory Synthesis
One common synthetic approach involves the reaction between phenylacetylene and acetone in the presence of a strong base. This reaction proceeds through the following steps:
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Deprotonation of phenylacetylene using a base (typically potassium hydroxide)
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Nucleophilic addition of the resulting acetylide to the carbonyl carbon of acetone
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Protonation of the alkoxide intermediate during workup to yield the final alcohol product
The synthesis can be represented by:
phenylacetylene + acetone → 2-phenyl-3-butyn-2-ol
This method typically achieves yields of 85-95% under optimized conditions .
Industrial Production
In industrial settings, the production processes are scaled up versions of laboratory methods, with adaptations for efficiency, safety, and cost-effectiveness. These may include:
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Continuous flow reactors instead of batch processes
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Recycling of solvents and reagents
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Optimized reaction conditions to maximize yield and minimize byproducts
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Automated control systems for temperature, pressure, and mixing parameters
The industrial production aims to maintain high purity (typically 98% or higher) while maximizing output .
Applications and Uses
2-Phenyl-3-butyn-2-ol serves as a versatile building block in various chemical applications, particularly in pharmaceutical and fine chemical industries.
Pharmaceutical Intermediates
The compound is valued in pharmaceutical synthesis due to its bifunctional nature, allowing for selective modifications to create complex molecular structures. It serves as a precursor in the synthesis of:
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Anti-inflammatory agents
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Antimicrobial compounds
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Receptor modulators
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Enzyme inhibitors
Its unique structural features provide opportunities for introducing both aromatic and alkyne functionalities into pharmaceutical candidates .
Organic Synthesis
In organic chemistry, 2-phenyl-3-butyn-2-ol functions as a versatile reagent for various transformations:
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Preparation of α-methylene cyclic carbonates through reactions with CO2 catalyzed by transition metal salts
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Synthesis of triazoles via click chemistry reactions
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Production of chiral auxiliaries for asymmetric synthesis
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Generation of complex molecular scaffolds through sequential transformations
These applications highlight the compound's importance as a structural building block in creating diverse chemical entities.
Chemical Reactions
The reactivity profile of 2-phenyl-3-butyn-2-ol encompasses several important transformation types that make it valuable in synthetic chemistry.
Oxidation Reactions
The tertiary alcohol group can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include:
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Potassium permanganate (KMnO4)
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Chromium trioxide (CrO3)
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Dess-Martin periodinane
These transformations allow for functional group interconversion while maintaining the carbon skeleton.
Reduction Reactions
The alkyne functionality can be selectively reduced to yield alkenes or alkanes:
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Partial reduction using Lindlar catalyst produces cis-alkenes
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Complete reduction using hydrogen with palladium on carbon yields alkanes
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Selective reduction using sodium in liquid ammonia produces trans-alkenes
These reactions enable structural diversification while retaining the tertiary alcohol group.
Specialized Transformations
Several unique transformations involve both functional groups:
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Meyer-Schuster rearrangements in high-temperature water environments, proceeding without traditional carbonium ion intermediates
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Reactions with osmium complexes to generate hydride-hydroxyosmacyclopropene derivatives and other organometallic products
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Formation of cyclic hydroxycarbene complexes influenced by the phenyl substituent
These specialized reactions demonstrate the compound's utility in creating complex molecular architectures.
Biological Activity
While primarily used as a synthetic intermediate, 2-phenyl-3-butyn-2-ol exhibits biological properties that warrant investigation for potential therapeutic applications.
Antimicrobial Properties
Research indicates that the compound possesses antimicrobial activities against certain bacterial and fungal strains. These effects may be attributed to:
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The compound's ability to interact with microbial cell membranes
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Potential disruption of enzymatic processes essential for microbial survival
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Interference with cellular respiration pathways
Cytotoxic Effects
Preliminary studies suggest cytotoxic properties against certain cancer cell lines, with observations including:
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Dose-dependent inhibition of cell proliferation
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Induction of apoptotic pathways
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Disruption of specific cellular signaling cascades
These findings, while preliminary, suggest potential applications in cancer research and drug development, though comprehensive investigation is necessary to establish efficacy and safety profiles.
Structure-Activity Relationships
Understanding the relationship between the structural features of 2-phenyl-3-butyn-2-ol and its reactivity is crucial for optimizing its applications in various chemical processes.
Key Structural Features
The compound's reactivity profile is determined by three primary structural elements:
-
The tertiary alcohol group (-OH), which influences hydrogen bonding capabilities and acidity
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The terminal alkyne group, which provides a site for nucleophilic addition and metal coordination
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The phenyl ring, which contributes electronic and steric effects that modify reactivity patterns
These structural components work synergistically to create the compound's unique chemical behavior .
Comparative Analysis
When compared to structurally related compounds, 2-phenyl-3-butyn-2-ol shows distinctive reactivity patterns:
Compound | Structural Difference | Effect on Reactivity |
---|---|---|
3-Butyn-2-ol | Lacks phenyl group | Reduced steric hindrance, different electronic properties |
2-Phenyl-2-propyn-1-ol | Different position of hydroxyl group | Altered hydrogen bonding patterns and reactivity |
4-Phenyl-3-butyn-2-ol | Different position of phenyl group | Modified electronic distribution and stereochemical outcomes |
These comparisons highlight how subtle structural variations significantly impact chemical behavior and application potential .
Current Research and Future Directions
Research interest in 2-phenyl-3-butyn-2-ol continues to evolve, with several emerging areas of investigation.
Catalytic Applications
Recent studies explore the compound's role in catalytic processes:
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As a ligand precursor for transition metal catalysts
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In asymmetric synthesis to control stereochemical outcomes
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For developing new synthetic methodologies with improved efficiency and selectivity
These applications leverage the compound's structural features to influence reaction pathways and product distributions.
Green Chemistry Approaches
Sustainable chemistry initiatives focus on:
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Developing environmentally friendly synthesis methods for 2-phenyl-3-butyn-2-ol
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Utilizing the compound in aqueous reaction media
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Exploring its potential in recyclable catalyst systems
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Investigating solvent-free reaction conditions
These approaches align with growing emphasis on sustainability in chemical processes.
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